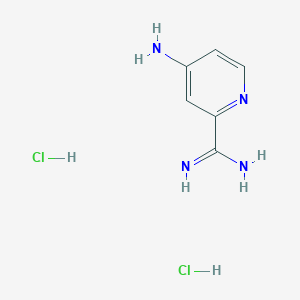

4-Aminopyridine-2-carboximidamide dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2-carboximidamide dihydrochloride typically involves the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. This includes the use of appropriate reactors and purification techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminopyridine-2-carboximidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

- Molecular Formula: C₆H₈N₄·2HCl

- Molecular Weight: Approximately 209.07 g/mol

- Appearance: White to off-white powder

- Solubility: Soluble in water

4-AP primarily acts as a potassium channel blocker , specifically targeting the KCNA2 potassium channels. By inhibiting these channels, it increases neuronal excitability and enhances synaptic transmission, which is crucial for restoring nerve impulse conduction in demyelinated axons. This mechanism makes it particularly relevant in conditions such as multiple sclerosis (MS) and spinal cord injuries (SCI) .

Scientific Research Applications

4-AP has a wide range of applications across various scientific disciplines:

1. Chemistry:

- Serves as a building block for synthesizing more complex molecules.

- Utilized in the development of new materials and chemical processes .

2. Biology:

- Employed in studying enzyme inhibition and protein interactions.

- Acts as a pharmacological tool for characterizing subtypes of potassium channels .

3. Medicine:

- Investigated for its therapeutic effects in neurological disorders, particularly MS and SCI.

- Shown to improve motor function and sensory responses in patients with spinal cord injuries .

Neuroprotective Effects

Research indicates that 4-AP can reduce retinal neurodegeneration in models of optic neuritis, demonstrating potential protective effects on neuronal tissues .

Clinical Applications

- Multiple Sclerosis (MS):

- Spinal Cord Injury (SCI):

- A study involving 21 patients with SCI demonstrated significant improvements in neurologic function after treatment with 4-AP, with effects lasting for at least 12 weeks post-treatment .

Toxicity Studies

Acute toxicity studies reveal that new derivatives of aminopyridine exhibit lower toxicity compared to traditional formulations, suggesting safer alternatives for therapeutic use .

Mechanistic Insights

Experimental studies have shown that 4-AP prolongs action potentials and enhances synaptic transmission in both normal and demyelinated nerve fibers, indicating its utility as a treatment option for conditions characterized by poor neuronal transmission .

Mecanismo De Acción

The compound exerts its effects primarily by blocking voltage-gated potassium channels. This action prolongs action potentials and increases neurotransmitter release at the neuromuscular junction . The molecular targets include various subtypes of potassium channels, particularly those in the Kv1 family .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminopyridine: Shares the aminopyridine core structure but lacks the carboximidamide group.

4-Pyridinamine: Another isomeric form of aminopyridine.

Dalfampridine: A derivative of 4-aminopyridine used in the treatment of multiple sclerosis.

Uniqueness

4-Aminopyridine-2-carboximidamide dihydrochloride is unique due to its carboximidamide group, which imparts distinct chemical properties and reactivity compared to other aminopyridines .

Actividad Biológica

4-Aminopyridine-2-carboximidamide dihydrochloride (commonly referred to as 4-AP) is a potassium channel blocker that has garnered attention for its potential therapeutic benefits, particularly in neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various conditions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₄·2HCl

- Molecular Weight : Approximately 209.07 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water, facilitating its use in biological studies

This compound primarily acts as a potassium channel blocker , specifically targeting the KCNA2 potassium channels. By inhibiting these channels, the compound increases neuronal excitability and enhances synaptic transmission. This mechanism is crucial for restoring nerve impulse conduction in demyelinated axons, making it particularly relevant in conditions like multiple sclerosis (MS) and spinal cord injuries (SCI) .

Biological Effects

The blockade of potassium channels by 4-AP leads to several significant biological effects:

- Increased Neuronal Excitability : Enhances action potentials and neurotransmitter release, which is beneficial in treating neurological disorders.

- Improved Synaptic Transmission : Facilitates communication between neurons, potentially aiding recovery in conditions characterized by impaired nerve function.

Multiple Sclerosis

Numerous studies have investigated the efficacy of 4-AP in MS patients. A systematic review indicated that approximately 40% of patients experienced improved walking speed and muscle strength when treated with 4-AP . The following table summarizes key findings from clinical trials:

| Study Type | Sample Size | Improvement Rate (%) | Notable Side Effects |

|---|---|---|---|

| Randomized Controlled Trial | 70 | 29.5% to 80% | Dizziness (33.7%), nausea (6.7%) |

| Long-term Study | 32 months | 80-90% sustained benefit | Mild transient reactions |

Spinal Cord Injury

Research has shown that 4-AP can improve sensory and motor functions in patients with spinal cord injuries. A study involving 21 patients demonstrated significant improvements in neurologic function, with effects persisting for at least 12 weeks post-treatment .

Research Findings

Several studies have explored the biological activity of 4-AP:

- Neuroprotective Effects : In models of optic neuritis, 4-AP reduced retinal neurodegeneration, indicating potential protective effects on neuronal tissues .

- Toxicity Studies : Acute toxicity studies revealed that new derivatives of 4-aminopyridine exhibited significantly lower toxicity compared to traditional formulations, suggesting safer alternatives for therapeutic use .

- Mechanistic Insights : Experimental studies have shown that 4-AP prolongs action potentials and enhances synaptic transmission in both normal and demyelinated nerve fibers .

Propiedades

IUPAC Name |

4-aminopyridine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXYTZMNEJHYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.